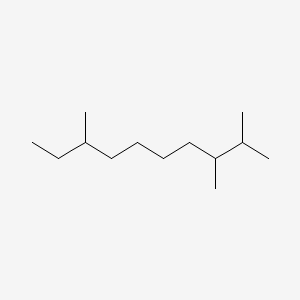

2,3,8-Trimethyldecane

Description

2,3,8-Trimethyldecane (CAS 62238-14-6) is a branched alkane with the molecular formula C₁₃H₂₈ and a molecular weight of 184.36 g/mol. Key properties include a predicted density of 0.754 ± 0.06 g/cm³ and a boiling point of 222.1 ± 7.0 °C . Its structure features three methyl groups at positions 2, 3, and 8 on a decane backbone, influencing its physical and chemical behavior. This compound has been identified in natural products such as Ophiocordyceps sinensis cultures, where it is part of volatile organic compound (VOC) profiles .

Properties

CAS No. |

62238-14-6 |

|---|---|

Molecular Formula |

C13H28 |

Molecular Weight |

184.36 g/mol |

IUPAC Name |

2,3,8-trimethyldecane |

InChI |

InChI=1S/C13H28/c1-6-12(4)9-7-8-10-13(5)11(2)3/h11-13H,6-10H2,1-5H3 |

InChI Key |

DXHBSDCNOWJBQW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCCCC(C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Industrial Production Methods: In an industrial setting, 2,3,8-trimethyldecane is produced through catalytic processes that involve the use of zeolite catalysts. These catalysts facilitate the isomerization and alkylation reactions required to produce the compound on a large scale. The process is optimized to achieve high yields and purity, making it suitable for commercial applications.

Chemical Reactions Analysis

Common Reagents and Conditions:

Oxidation: Oxidation reactions typically involve the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst.

Substitution: Substitution reactions often require the use of halogenating agents like chlorine (Cl₂) or bromine (Br₂) in the presence of UV light or heat.

Major Products Formed:

Oxidation: The oxidation of 2,3,8-trimethyldecane can produce alcohols, ketones, or carboxylic acids, depending on the extent of oxidation.

Reduction: Reduction reactions can yield alkanes or alkenes as products.

Substitution: Substitution reactions typically result in the formation of alkyl halides.

Scientific Research Applications

2,3,8-Trimethyldecane is widely used in scientific research due to its unique chemical properties. It serves as a model compound in studies related to organic chemistry, molecular biology, and materials science. In medicine, it is used as a precursor for the synthesis of pharmaceuticals and bioactive molecules. In industry, it is utilized as a component in lubricants, surfactants, and other chemical formulations.

Mechanism of Action

The mechanism by which 2,3,8-trimethyldecane exerts its effects depends on the specific application. In pharmaceutical synthesis, it may act as a building block for the formation of complex molecules through various chemical reactions. The molecular targets and pathways involved are determined by the specific biological or chemical processes being studied.

Comparison with Similar Compounds

Structural Isomers of Trimethyldecane

The position of methyl groups in branched alkanes significantly impacts their properties. Key isomers include:

Physical and Chemical Properties

- Boiling Points : While this compound has a predicted boiling point of 222.1 °C , isomers with more central branching (e.g., 2,2,3-trimethyldecane) likely exhibit lower boiling points due to reduced molecular surface area and weaker van der Waals interactions .

- Hydrophobicity : All isomers share high logP values (~4.8–5.0), indicating strong lipophilicity, which influences their environmental persistence and bioavailability .

- Analytical Differentiation : GC-MS and HS-SPME-GC×GC-QTOFMS are critical for distinguishing isomers via retention times and spectral data. For example, 2,3,6-trimethyldecane elutes at 22.69 min in GC-MS analyses of Opuntia megarrhiza extracts , whereas this compound is identified in O. sinensis using PLS-DA models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.